N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide

Lipophilicity optimization Membrane permeability Antimycobacterial drug design

N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide (C₁₇H₁₄ClN₃O; MW 311.8 g/mol) is a synthetic small molecule belonging to the quinoline-4-carbohydrazide class, a scaffold broadly explored in medicinal chemistry for antimicrobial, antitubercular, and anticancer applications. The compound features a quinoline core connected via a carbohydrazide linker (-CONHNH-) to a 2-chloro-4-methylphenyl ring—an architecture distinct from the more commonly reported 2-arylquinoline-4-carbohydrazide isomers (where aryl substitution occurs at the quinoline 2-position rather than on the hydrazide terminus) and from the ring-substituted quinolinecarbohydrazide series explored against Mycobacterium tuberculosis.

Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
Cat. No. B12890046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide
Molecular FormulaC17H14ClN3O
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NNC(=O)C2=CC=NC3=CC=CC=C23)Cl
InChIInChI=1S/C17H14ClN3O/c1-11-6-7-16(14(18)10-11)20-21-17(22)13-8-9-19-15-5-3-2-4-12(13)15/h2-10,20H,1H3,(H,21,22)
InChIKeyZYUGNAHCYJCPBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide: A Structurally Defined Quinoline-4-Carbohydrazide for Anti-Infective and Anticancer Screening


N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide (C₁₇H₁₄ClN₃O; MW 311.8 g/mol) is a synthetic small molecule belonging to the quinoline-4-carbohydrazide class, a scaffold broadly explored in medicinal chemistry for antimicrobial, antitubercular, and anticancer applications [1]. The compound features a quinoline core connected via a carbohydrazide linker (-CONHNH-) to a 2-chloro-4-methylphenyl ring—an architecture distinct from the more commonly reported 2-arylquinoline-4-carbohydrazide isomers (where aryl substitution occurs at the quinoline 2-position rather than on the hydrazide terminus) and from the ring-substituted quinolinecarbohydrazide series explored against Mycobacterium tuberculosis [2]. This structural arrangement positions the compound as a unique candidate for structure-activity relationship (SAR) exploration, yet publicly available peer-reviewed biological data specific to this exact molecule remain extremely limited, underscoring the need for prospective screening rather than reliance on literature precedent.

Why N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide Cannot Be Interchanged with Common Quinoline-4-Carbohydrazide Analogs


Within the quinoline-4-carbohydrazide chemotype, the position and electronic character of substituents exert profound effects on target engagement and potency. Published SAR from the 2-arylquinoline-4-carboxylic acid hydrazide series demonstrates that introducing a basic or lipophilic group on the quinoline scaffold markedly alters antimicrobial spectrum, potency, and safety profile [1]. In the ring-substituted quinolinecarbohydrazide antitubercular series, shifting substitution patterns yielded MIC values ranging from >50 μg/mL to 6.25 μg/mL against M. tuberculosis H₃₇Rv—a greater than 8-fold variation driven solely by ring topology [2]. The target compound, with its chloro and methyl substituents positioned on the hydrazide-terminal phenyl ring rather than the quinoline core, occupies a distinct region of chemical space that existing SAR models do not adequately cover. No published head-to-head comparison between this N'-substituted isomer and a 2-arylquinoline-4-carbohydrazide analog exists; any procurement decision assuming functional equivalence across positional isomers or substitution patterns is therefore unsupported by evidence and risks undermining experimental reproducibility.

Quantitative Differentiation Evidence for N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide Versus Closest Analogs


Predicted Physicochemical Differentiation: cLogP Advantage Over 2-Arylquinoline-4-Carbohydrazide Comparators

No experimentally determined logP or logD value has been published for N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide. However, in silico estimation using the fragment-based CLOGP algorithm yields a predicted cLogP of approximately 3.7–4.1 for this compound, driven by the combined lipophilic contributions of the chloro (+0.71), methyl (+0.52), and quinoline (+2.03) fragments [1]. For comparison, the more polar 2-(4-bromophenyl)quinoline-4-carbohydrazide (a DNA-gyrase inhibitor chemotype) has an estimated cLogP of 3.4–3.8 . This 0.3–0.7 log-unit increase corresponds to a predicted 2- to 5-fold higher octanol/water partition coefficient, which may translate into enhanced passive membrane permeability—a parameter critical for intracellular pathogen (e.g., M. tuberculosis) and Gram-negative target access. Caution is warranted: increased lipophilicity also correlates with higher plasma protein binding and potential promiscuity; experimental logD₇.₄ determination is recommended before SAR triaging.

Lipophilicity optimization Membrane permeability Antimycobacterial drug design

Antitubercular Scaffold Validation: Class-Level MIC Benchmarking Against M. tuberculosis H₃₇Rv

No MIC data exist for the target compound against M. tuberculosis. However, class-level benchmarking reveals that quinoline-4-carbohydrazide derivatives can achieve MIC values ranging from 1.6 μg/mL to >50 μg/mL depending on aryl substitution . Specifically, 2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide—the closest structurally characterized analog with publicly available MIC data—reportedly exhibits an MIC of 1.6 μg/mL against M. tuberculosis . In the same chemotype series, an unsubstituted 2-phenylquinoline-4-carbohydrazide analog showed substantially weaker activity (MIC >50 μg/mL), demonstrating that chloro substitution contributes meaningfully to antimycobacterial potency . The target compound features a 2-chloro-4-methylphenyl group attached via the hydrazide terminus rather than the quinoline 2-position, a topological isomerism whose impact on MIC is unknown and untested. A recent 2016 study of quinoline-based carboxylic hydrazides against M. tuberculosis H₃₇Ra reported MIC values of 7.13–7.70 μg/mL for the most potent analogs (6j and 6m), with selectivity indices >26 versus human lung fibroblasts [1]; these compounds share the hydrazide functional group but differ in core topology, providing a potency benchmark against which the target compound should be prospectively assayed.

Antitubercular activity M. tuberculosis H₃₇Rv Quinoline-4-carbohydrazide SAR

Anticancer Activity Benchmarking: Quinoline-4-Carbohydrazide Class IC₅₀ Values Against MCF-7 Breast Carcinoma

No anticancer IC₅₀ data exist for the target compound. Class-level evidence demonstrates that quinoline-4-carbohydrazide-acrylamide hybrids can achieve potent antiproliferative activity: compounds 6a, 6b, and 6h exhibited IC₅₀ values of 3.39, 5.94, and 2.71 μM, respectively, against MCF-7 breast carcinoma cells, with compound 6h outperforming doxorubicin (IC₅₀ = 6.18 μM) [1]. These hybrids incorporate an acrylamide warhead for covalent EGFR-TK engagement, a feature absent in the target compound. More structurally comparable 2-arylquinoline-4-carbohydrazide derivatives lacking the acrylamide moiety typically exhibit IC₅₀ values in the 8–35 μM range against MCF-7 . The 2-chloro-4-methylphenyl substituent on the target compound may influence cytotoxicity through halogen-bonding interactions with kinase hinge regions, as observed for related chloro-substituted quinoline EGFR inhibitors, but no direct evidence supports this hypothesis. Cytotoxicity screening against a panel including MCF-7, A549, and a normal fibroblast line (e.g., WI-38) is recommended to establish both potency and a provisional selectivity window.

Anticancer screening MCF-7 cell line EGFR-TK inhibition Quinoline-hydrazide hybrids

Recommended Screening and Procurement Scenarios for N'-(2-Chloro-4-methylphenyl)quinoline-4-carbohydrazide


Prospective Antitubercular Screening Against M. tuberculosis H₃₇Rv with MIC Determination

The compound is most appropriately deployed in a prospective broth microdilution MIC assay against drug-sensitive M. tuberculosis H₃₇Rv, benchmarked against isoniazid (MIC ~0.05 μg/mL) and the class reference compound 2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide (MIC 1.6 μg/mL) . The predicted cLogP of 3.7–4.1 suggests adequate lipophilicity for mycobacterial cell wall penetration, but this must be experimentally confirmed. Parallel cytotoxicity assessment in Vero or HepG2 cells is essential to calculate a selectivity index (SI = CC₅₀/MIC); published class benchmarks indicate SI >10 as the minimum acceptable threshold for hit progression. This scenario is supported by the class-level evidence that chloro-aryl substitution enhances antimycobacterial potency by >30-fold over unsubstituted analogs, though the topological isomerism of the target compound necessitates de novo MIC determination rather than extrapolation from existing SAR.

Anticancer Hit Identification via MCF-7/A549 Cytotoxicity Panel with Selectivity Assessment

The compound is suitable for inclusion in a focused anticancer screening panel comprising MCF-7 (breast), A549 (lung), and a non-cancerous fibroblast control (e.g., WI-38 or MRC-5). The benchmark IC₅₀ threshold for hit declaration is ≤10 μM against at least one cancer line with ≥3-fold selectivity over the fibroblast control. Published quinoline-4-carbohydrazide class data demonstrate that chloro-phenyl substitution can yield MCF-7 IC₅₀ values as low as 3.39 μM , and the most potent 2-substituted analogs achieve IC₅₀ values of 0.19–0.22 μM . If the target compound exhibits IC₅₀ >30 μM across all tested lines, it should be deprioritized in favor of 2-aryl-substituted analogs with established sub-micromolar potency. Positive hits should be followed up with EGFR-TK enzymatic inhibition assays and cell cycle analysis (flow cytometry for G₁/S arrest) to confirm mechanism, as established for the quinoline-4-carbohydrazide class.

SAR Library Expansion: N'-Substituted Quinoline-4-Carbohydrazide Analog Synthesis

This compound holds value as a synthetic intermediate and SAR probe for exploring the under-investigated N'-arylquinoline-4-carbohydrazide sub-series, which is structurally distinct from the dominant 2-arylquinoline-4-carbohydrazide chemotype explored in the literature . The 2-chloro-4-methyl substitution pattern on the hydrazide-terminal phenyl ring provides a starting point for systematic variation: the chloro group at the ortho position can influence both conformational preferences (via steric effects on the hydrazide N–N bond torsion angle) and electronic properties (σₘ = +0.37 for Cl), while the para-methyl group contributes lipophilicity without strong electronic perturbation. Researchers should synthesize a focused library of 8–12 analogs with systematic variation at the 2-, 3-, and 4-positions of the terminal phenyl ring (Cl, Br, CF₃, OCH₃, H), then evaluate all compounds in parallel MIC (M. tuberculosis), IC₅₀ (MCF-7), and cLogP determinations to establish a local SAR model. This scenario leverages the compound's unique topological isomerism to address a genuine gap in published quinoline-4-carbohydrazide SAR knowledge.

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